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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the utilization of AU-24118, an

orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models

of cancer. AU-24118 targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as

PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers.

[1][2][3][4][5]

Mechanism of Action
AU-24118 is a second-generation, orally bioavailable PROTAC that potently and selectively

degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (mSWI/SNF)

chromatin remodeling complex, SMARCA2 and SMARCA4, along with the PBRM1 subunit.[1]

[6][7] It functions by linking a ligand that binds to the bromodomains of SMARCA2 and

SMARCA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces

the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] The

degradation of these key mSWI/SNF components impedes the chromatin accessibility of

oncogenic transcription factors, leading to tumor regression in preclinical models.[1][3][4][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12372867?utm_src=pdf-interest
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://www.biorxiv.org/content/10.1101/2024.02.29.582768v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11009648/
https://www.researchgate.net/publication/378703054_Development_of_an_orally_bioavailable_mSWISNF_ATPase_degrader_and_acquired_mechanisms_of_resistance_in_prostate_cancer
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://www.probechem.com/products_AU-24118.html
https://www.adooq.com/au-24118.html
https://www.medchemexpress.com/au-24118.html
https://file.medchemexpress.com/batch_PDF/HY-163410/AU-24118-DataSheet-MedChemExpress.pdf
https://www.probechem.com/products_AU-24118.html
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://pmc.ncbi.nlm.nih.gov/articles/PMC11009648/
https://www.researchgate.net/publication/378703054_Development_of_an_orally_bioavailable_mSWISNF_ATPase_degrader_and_acquired_mechanisms_of_resistance_in_prostate_cancer
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

Nucleus

AU-24118

CRBN E3 Ligase

binds

mSWI/SNF Complex
(SMARCA2/4, PBRM1)

binds

recruits

Proteasome

Degradation

Chromatin

Remodels

Tumor Growth

Inhibition of

Ubiquitin

Ubiquitination

Oncogenic
Transcription Factors

drives

enables binding

Click to download full resolution via product page

Figure 1: Mechanism of action of AU-24118.
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In Vivo Efficacy in a Castration-Resistant Prostate
Cancer (CRPC) Mouse Model
AU-24118 has demonstrated significant anti-tumor activity in a VCaP human prostate cancer

xenograft model in mice.[1]
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Parameter Value Reference

Animal Model
Six-week-old male CB17 SCID

mice
[8]

Tumor Model
VCaP human prostate cancer

cell line xenograft
[1][8]

Drug Formulation

AU-24118 dissolved in

PEG200, then mixed with 5

volumes of 10% D-α-

Tocopherol polyethylene glycol

1000 succinate.

[1]

Dosing Regimen

15 mg/kg, administered via

oral gavage, three times per

week.

[1][8]

Combination Therapy

Enzalutamide (10 mg/kg),

administered via oral gavage,

five times per week.

[1][8]

Observed Efficacy
Induced tumor regression as a

single agent.
[1][6]

Enhanced tumor regression

when combined with

enzalutamide, with some

tumors becoming unpalpable.

[8][9]

[1][8][9]

Pharmacodynamic Effects

Downregulation of SMARCA2,

SMARCA4, PBRM1, AR, ERG,

C-Myc, and Ki-67.

[1][8]

Induction of apoptosis, as

indicated by increased cleaved

PARP levels.

[8][9]

Tolerability

No significant changes in body

weight were observed,

indicating good tolerability.

[1][8]
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Pharmacokinetic Profile in Mice
Parameter

Value (at 10 mg/kg oral
gavage)

Reference

Oral Bioavailability (%F) 33.4% [1]

Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Reference

10 1010 10800 [1]

30 2890 38900 [1]

100 4830 101000 [1]

Experimental Protocols
VCaP Xenograft Mouse Model Protocol
This protocol outlines the key steps for evaluating the efficacy of AU-24118 in a CRPC

xenograft model.
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Model Setup

Treatment Phase

Monitoring & Analysis

1. Cell Culture
VCaP cells

2. Tumor Implantation
3x10^6 cells in 1:1 serum-free medium and Matrigel subcutaneously into the dorsal flank of 6-week-old male CB17 SCID mice.

3. Castration & Tumor Regrowth
Surgical castration when tumors reach ~150-250 mm^3. Allow tumors to regress and then regrow to confirm castration resistance.

4. Randomization
Randomize mice into treatment groups when tumors reach pre-treatment volume.

5. Drug Administration
- Vehicle Control

- AU-24118 (15 mg/kg, p.o., 3x/week)
- Enzalutamide (10 mg/kg, p.o., 5x/week)

- Combination Therapy

6. Tumor Measurement
Measure tumor volume bi-weekly.

7. Body Weight
Monitor body weight as an indicator of toxicity.

8. Endpoint Analysis
At the end of the study, collect tumors for IHC and Western blot analysis (SMARCA4, AR, ERG, C-Myc, Ki-67, cleaved PARP).

Click to download full resolution via product page

Figure 2: Experimental workflow for AU-24118 in a VCaP CRPC mouse model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12372867?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

VCaP human prostate cancer cells

Six-week-old male CB17 SCID mice[8]

Serum-free cell culture medium

Matrigel

AU-24118

Vehicle solution (e.g., PEG200 and 10% D-α-Tocopherol polyethylene glycol 1000 succinate)

[1]

Enzalutamide (optional, for combination studies)

Calipers for tumor measurement

Animal scale

Procedure:

Cell Preparation: Culture VCaP cells under standard conditions. Prior to injection, resuspend

cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10^6

cells per injection volume.

Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of the

mice.

Tumor Growth and Castration: Monitor tumor growth. Once tumors reach a volume of

approximately 150-250 mm³, perform surgical castration.

Confirmation of Castration Resistance: Following castration, tumor volumes will initially

decrease. Continue to monitor the mice until tumors regrow to their pre-castration size,

confirming the establishment of a castration-resistant state.
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Randomization and Treatment: Once tumors have regrown, randomize the mice into the

desired treatment groups (e.g., vehicle, AU-24118, enzalutamide, combination).

Drug Administration:

Prepare AU-24118 by first dissolving it in PEG200, followed by the addition of five

volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate with vigorous mixing.

[1]

Administer AU-24118 via oral gavage at a dose of 15 mg/kg, three times per week.[1][8]

For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times

per week.[1]

Monitoring:

Measure tumor dimensions with calipers twice a week and calculate tumor volume.

Record the body weight of each mouse at the time of tumor measurement to monitor for

any treatment-related toxicity.

Endpoint Analysis:

At the conclusion of the study, euthanize the mice and excise the tumors.

A portion of the tumor can be fixed in formalin and embedded in paraffin for

immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-

Myc, Ki-67).[1]

Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to

confirm the degradation of target proteins and assess downstream signaling effects (e.g.,

cleaved PARP for apoptosis).[8][9]

Safety and Tolerability
In preclinical studies, AU-24118 has demonstrated a favorable safety profile.[1][2][3][4][5] Mice

treated with AU-24118, both as a single agent and in combination with enzalutamide, did not
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exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose.

[1][8]

Conclusion
AU-24118 is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex

subunits. The provided protocols and data support its use in preclinical mouse models of

cancer, particularly in castration-resistant prostate cancer. These application notes serve as a

guide for researchers to design and execute in vivo studies to further explore the therapeutic

potential of AU-24118.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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